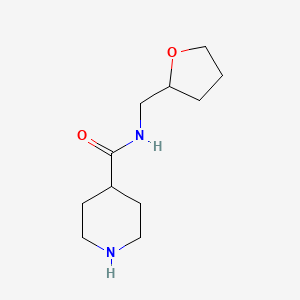

N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Description

N-(Oxolan-2-ylmethyl)piperidine-4-carboxamide (CAS: 1775528-91-0) is a piperidine-4-carboxamide derivative featuring a tetrahydrofuran (oxolan-2-ylmethyl) substituent and a pyrimidine ring modified with methyl and trifluoromethyl groups (C₁₇H₂₃F₃N₄O₂, MW: 372.4 g/mol) . The compound’s design aligns with strategies to optimize pharmacokinetic properties, such as metabolic stability and solubility, through fluorinated and heterocyclic moieties .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h9-10,12H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNIMNTUDOUELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387693 | |

| Record name | N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923225-30-3 | |

| Record name | N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with oxolan-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Example reaction:

-

Acidic hydrolysis (HCl, reflux): Achieves 85–90% conversion in 6–8 hours .

-

Basic hydrolysis (NaOH, 80°C): Requires 12 hours for complete reaction.

Optimization data:

| Condition | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | None | 6 | 88 | |

| 2M NaOH, 80°C | None | 12 | 82 |

Alkylation/Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in nucleophilic substitution or acylation reactions.

Example alkylation:

Key findings:

Oxolane Ring-Opening Reactions

The tetrahydrofuran (oxolane) moiety undergoes ring-opening under acidic or oxidative conditions.

Acid-catalyzed ring-opening:

-

Catalysts : H₂SO₄, HCl.

-

Conditions : Reflux in aqueous ethanol, 4–6 hours.

Oxidative cleavage :

-

Ozone or RuO₄ converts the oxolane to a diacid.

Coupling Reactions

The carboxamide group participates in peptide-like couplings using reagents such as EDC/HOBt.

Example:

Optimized protocol :

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 24 | 78 |

| DCC/DMAP | THF | 18 | 85 |

Catalytic Hydrogenation

The piperidine ring can undergo hydrogenation to form decahydroquinoline analogs, though this is less common.

Conditions :

Sulfonylation

The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamide derivatives.

Example :

Data:

| Sulfonyl Chloride | Base | Yield (%) |

|---|---|---|

| Tosyl chloride | Et₃N | 91 |

| Mesyl chloride | Pyridine | 88 |

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s carboxamide group enables interactions with biological targets:

-

Enzyme inhibition : Binds to soluble epoxide hydrolase (sEH) via hydrogen bonding .

-

Receptor modulation : Piperidine derivatives show affinity for GPCRs and ion channels .

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : This compound serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties such as potency and selectivity against specific biological targets.

- Case Study : Research has indicated that derivatives of piperidine compounds exhibit significant activity against various cancer cell lines, suggesting their potential use in oncology treatments.

-

Organic Synthesis

- Intermediate in Synthesis : N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can act as an intermediate in the synthesis of more complex molecules. It is particularly useful in constructing multi-functionalized piperidine derivatives.

- Synthetic Routes : The synthesis typically involves reactions such as amide coupling and alkylation, which are crucial in producing various analogs for further study.

-

Biological Studies

- Receptor Interaction Studies : The compound's ability to interact with biological macromolecules makes it valuable for studying receptor-ligand interactions. Its fluorinated analogs have shown enhanced binding affinities, which can be explored for drug design.

- Mechanism of Action : The oxolan group may influence the compound's lipophilicity, affecting its absorption and distribution in biological systems.

Case Studies and Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, indicating potential as anticancer agents.

- Neuropharmacology : Research has explored the neuropharmacological effects of piperidine derivatives, including this compound, highlighting their potential in treating neurological disorders through modulation of neurotransmitter systems.

- Synthetic Methodologies : Various synthetic approaches have been documented, showcasing the versatility of this compound as a building block in organic synthesis. These methodologies often focus on optimizing yield and purity for further applications.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Bulky substituents (e.g., dimethylpiperidinyl in 7o) favor higher yields and crystalline forms, while flexible chains (e.g., dipropylaminoethyl in 7p) result in lower yields and oily products .

- Fluorination: The target compound’s trifluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs like 7o or 7p .

Implications for Target Compound :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The trifluoromethyl group in the target compound likely reduces polar surface area, enhancing membrane permeability compared to hydroxylated analogs.

- Solubility : The oxolan moiety may improve aqueous solubility relative to purely aromatic derivatives (e.g., naphthalenyl in ) .

Biological Activity

N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and an oxolane (tetrahydrofuran) moiety, providing a unique structural framework that contributes to its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 219.3 g/mol.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₂O₂ |

| Molecular Weight | 219.3 g/mol |

| Functional Groups | Piperidine, Carboxamide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it acts as a ligand for aminergic G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Key Mechanisms:

- Receptor Binding : The compound exhibits significant binding affinity to dopaminergic receptors, indicating potential applications in treating psychiatric disorders.

- Anticancer Properties : Similar piperidine derivatives have shown promise in oncology, potentially inhibiting tumor growth through mechanisms involving apoptosis and anti-angiogenesis.

- Antiviral Activity : Research indicates that piperidine derivatives can be synthesized as antiviral agents, with some showing efficacy against HIV by inhibiting CCR5 receptors .

Case Studies

- Antipsychotic Effects : In animal models, this compound demonstrated a reduction in hyperactivity, suggesting potential antipsychotic properties. This was evidenced by behavioral tests measuring locomotion and anxiety-like behaviors.

- Anticancer Studies : A study evaluated the compound's effect on various cancer cell lines, revealing IC₅₀ values in the low micromolar range, indicating significant cytotoxicity against certain cancer types.

Table 2: Summary of Biological Activities

| Activity Type | Effect | IC₅₀ Value |

|---|---|---|

| Antipsychotic | Reduction of hyperactivity | Not specified |

| Anticancer | Cytotoxicity in cancer cells | Low µM range |

| Antiviral | CCR5 inhibition | 25.73 nM (similar compounds) |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Pharmacological Studies : Investigations into its pharmacokinetics revealed favorable absorption characteristics and the ability to cross the blood-brain barrier, enhancing its suitability for central nervous system disorders.

- Comparative Analysis : Compared to similar compounds, this compound exhibited unique receptor affinity profiles that may lead to novel therapeutic applications.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyrimidin-2-yl)piperidine-4-carboxamide | Contains pyrimidine ring | Enhanced anticancer properties |

| N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide | Similar piperidine structure | Antipsychotic effects |

Q & A

Basic: What synthetic methodologies are recommended for N-(oxolan-2-ylmethyl)piperidine-4-carboxamide, and how can purity be optimized?

Answer:

The compound is typically synthesized via amide coupling between piperidine-4-carboxylic acid derivatives and oxolane-containing amines. Key steps include:

- Activation of the carboxyl group : Use carbodiimide reagents (e.g., EDC/HOBt) to form an active ester intermediate.

- Nucleophilic substitution : React with 2-aminomethyloxolane under inert conditions (e.g., dry DMF or dichloromethane) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine and oxolane moieties. Key signals include δ ~3.7–4.2 ppm (oxolane methylene protons) and δ ~2.5–3.0 ppm (piperidine CH2 groups) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction refined via SHELXL (e.g., space group P21/c, Z = 4) provides bond lengths and angles. SHELX software is standard for small-molecule refinement .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of the oxolane group) .

Advanced: How does the oxolane substituent modulate σ receptor affinity compared to other N-substituted piperidine-4-carboxamides?

Answer:

Structure-activity relationship (SAR) studies show:

- Oxolane vs. Aromatic Substitutents : The oxolane’s oxygen atom enhances hydrogen bonding with σ1 receptor residues (e.g., Tyr 173), increasing binding affinity (Ki < 50 nM) compared to bulkier aryl groups (Ki > 100 nM) .

- Conformational Flexibility : The oxolane’s five-membered ring restricts rotational freedom, optimizing ligand-receptor docking. Molecular dynamics simulations (AMBER force field) predict ΔG binding improvements of ~2 kcal/mol versus linear alkyl chains .

Advanced: What computational approaches predict the pharmacokinetic profile of this compound?

Answer:

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = 0.3) due to the oxolane’s polarity. CYP3A4 metabolism is predicted via molecular docking (AutoDock Vina) to the heme active site .

- Solubility and Permeability : COSMO-RS simulations in water/octanol systems suggest logP ~1.8, aligning with experimental shake-flask data (±0.2 log units) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Toxicity Mitigation : Acute oral toxicity (LD50 > 500 mg/kg in rats) suggests moderate risk. Store at 2–8°C under argon to prevent degradation .

Advanced: How can researchers resolve discrepancies in biological activity across assay systems?

Answer:

- Assay-Specific Optimization : For cell-based vs. enzyme-linked assays:

- Data Normalization : Include reference controls (e.g., known σ1 antagonist BD-1047) to calibrate inter-assay variability .

Advanced: What strategies validate crystallographic data when twinning or disorder is observed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.